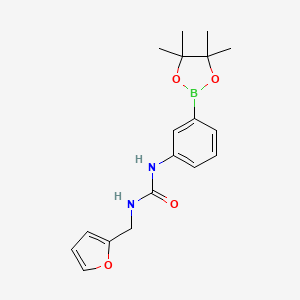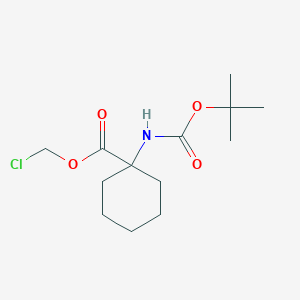
5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole
Overview
Description
5-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazole (5-DFMIP) is an organofluorine compound that has gained popularity in recent years due to its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. 5-DFMIP is a versatile reagent that can be used to modify a variety of substrates and has been used to modify a range of compounds including proteins, carbohydrates, and nucleic acids. This compound has been studied extensively and has been found to have a wide range of biochemical and physiological effects, which make it an attractive reagent for research and development.
Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
The reactivity and application of pyrazole derivatives, including compounds like 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole, have been extensively explored in the synthesis of heterocyclic compounds. These compounds serve as valuable building blocks for creating a wide range of heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The unique reactivity of these derivatives under mild conditions facilitates the generation of diverse heterocyclic compounds, highlighting their significance in synthetic chemistry and dye production (Gomaa & Ali, 2020).
Medicinal Chemistry and Biological Activities
In medicinal chemistry, methyl-substituted pyrazoles, which include the structural motif of this compound, are recognized for their broad spectrum of biological activities. These activities span from antimicrobial to anticancer properties, with extensive research dedicated to elucidating their synthetic pathways and medical significance. Such compounds are considered potent medicinal scaffolds, reflecting the dynamic applications of pyrazole derivatives in drug discovery and therapeutic interventions (Sharma et al., 2021).
Therapeutic Applications and Drug Design
The pyrazoline derivatives, encompassing this compound, have shown promising therapeutic applications, notably in anti-inflammatory, analgesic, and anticancer treatments. These compounds are part of a broader class of nitrogen-containing heterocycles with significant pharmacological effects, including antimicrobial, antidepressant, and antiepileptic activities. Their diverse biological properties have stimulated ongoing research into their potential as therapeutic agents, underscoring the importance of pyrazoline derivatives in drug design and pharmacology (Shaaban et al., 2012).
Properties
IUPAC Name |
5-(difluoromethyl)-4-iodo-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2IN2/c1-10-4(5(6)7)3(8)2-9-10/h2,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUXHQUNXPUFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1856051-59-6 | |
| Record name | 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide](/img/structure/B1449968.png)
![1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine](/img/structure/B1449969.png)
![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449972.png)





![6-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1449980.png)
![(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1449984.png)




